N-(pyridin-4-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide
Description
N-(pyridin-4-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a tetrazole ring at the para-position of the benzene moiety and a pyridin-4-ylmethyl group attached to the amide nitrogen. The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability and bioavailability, while the pyridine substituent may influence electronic properties and binding interactions.
Properties
IUPAC Name |
N-(pyridin-4-ylmethyl)-4-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c21-14(16-9-11-5-7-15-8-6-11)12-1-3-13(4-2-12)20-10-17-18-19-20/h1-8,10H,9H2,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKQMSYFSDFOST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=CC=NC=C2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-4-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One possible route could be:
Formation of the Pyridine Derivative: Starting with a pyridine derivative, a suitable protecting group is introduced.
Tetrazole Formation: The tetrazole ring is synthesized through a cycloaddition reaction involving an azide and a nitrile.
Coupling Reaction: The pyridine derivative is then coupled with the tetrazole derivative using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Deprotection and Final Coupling: The protecting group is removed, and the resulting intermediate is coupled with a benzoyl chloride derivative to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-4-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the benzamide or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(pyridin-4-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Tetrazole vs. Imidazole Derivatives
Imidazole-containing benzamides () demonstrate notable bioactivity:
- N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide : Potent anticancer activity against cervical cancer cells.
- 4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide : Significant antifungal activity.
In contrast, tetrazole analogs (e.g., 4-chlorophenyl and 3-acetylphenyl derivatives) lack explicit biological data in the evidence. However, tetrazole’s metabolic stability and hydrogen-bonding capacity may favor prolonged pharmacological effects compared to imidazole’s shorter half-life .
Substituent-Driven Activity Trends
Biological Activity
N-(pyridin-4-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Pyridine Ring : Contributes to its ability to interact with biological targets.
- Tetrazole Moiety : Known for its pharmacological properties, including antibacterial and antifungal activities.
- Benzamide Group : Enhances binding affinity to various enzymes and receptors.
The molecular formula of this compound is , with a molecular weight of approximately 280.28 g/mol.
This compound exerts its biological effects through several mechanisms:
- Enzyme Inhibition : The compound can bind to the active sites of enzymes, preventing substrate access and inhibiting their activity.
- Receptor Modulation : It interacts with receptor proteins, altering their signaling pathways which can lead to therapeutic effects.
- Protein-Protein Interaction Disruption : By binding to specific proteins, it can prevent their interactions with other proteins, impacting cellular processes.
Biological Activities
The biological activities of this compound include:
- Antibacterial Activity : The tetrazole moiety is associated with antibacterial properties, making this compound a candidate for treating bacterial infections.
- Antifungal Properties : Similar to its antibacterial effects, the compound shows potential against fungal pathogens.
- Antitumor Effects : Preliminary studies indicate that it may inhibit the proliferation of cancer cells, particularly in models such as HepG2 (liver cancer) and HeLa (cervical cancer) cells.
- Anti-inflammatory Activity : The compound has been shown to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study 1: Antitumor Activity
A study demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines. For instance, it inhibited cell proliferation in HepG2 cells by over 50% at certain concentrations. This suggests potential applications in cancer therapy.
Study 2: Antibacterial Efficacy
Another research project evaluated the antibacterial properties of the compound against common bacterial strains. Results indicated that it effectively inhibited the growth of Gram-positive bacteria, showcasing its potential as an antibiotic agent.
Study 3: Anti-inflammatory Mechanism
Research focusing on inflammation revealed that this compound reduced the release of pro-inflammatory cytokines in vitro, indicating its role as an anti-inflammatory agent.
Comparative Analysis
To better understand the significance of this compound in medicinal chemistry, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-4-ylmethyl)benzamide | Methyl substitution on tetrazole | Anticancer and antibacterial |
| 3-(5-(pyridin-3-yl)-1H-tetrazol-1-yl)benzamide | Different positioning of pyridine | Unique binding properties |
| 2-(5-(pyridin-2-yl)-1H-tetrazol-1-yl)acetamide | Contains an acetamide group | Varies in activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
